molecular formula C6H7N3 B3226331 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine CAS No. 1254360-83-2

6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine

Cat. No.: B3226331
CAS No.: 1254360-83-2
M. Wt: 121.14 g/mol
InChI Key: FRTPMZHAGYILGC-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known for their diverse biological activities and applications in medicinal chemistry. This compound has garnered attention due to its potential as a scaffold for drug development, particularly in the treatment of cancer and other diseases .

Preparation Methods

The synthesis of 6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine typically involves multiple steps. One common synthetic route includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazoles through reactions with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride . Industrial production methods may vary, but they generally follow similar multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated compounds.

Scientific Research Applications

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine has several scientific research applications:

Comparison with Similar Compounds

6,7-Dihydro-5H-pyrrolo[3,2-c]pyridazine can be compared with other nitrogen-containing heterocycles, such as:

The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with biological molecules, making it a valuable scaffold in drug discovery .

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c1-3-7-5-2-4-8-9-6(1)5/h2,4,7H,1,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRTPMZHAGYILGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1N=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254360-83-2
Record name 5H,6H,7H-pyrrolo[3,2-c]pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Reactant of Route 2
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Reactant of Route 3
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Reactant of Route 4
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Reactant of Route 5
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine
Reactant of Route 6
6,7-dihydro-5H-pyrrolo[3,2-c]pyridazine

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